2-Hydroxy-3,3-dimethylbutanoic acid

Thrombin inhibitor Chiral intermediate Anticoagulant

Generic alpha-hydroxy acids fail to replicate the steric demands required for chiral recognition in asymmetric syntheses targeting thrombin or PYCR1. This compound's tert-butyl group provides unique conformational constraint essential for biological activity. Key supply and application points: • Enantiopure (R)-form enables sub-nanomolar thrombin inhibitors (Ki = 1.3 nM); racemic substitution yields inactive compounds. • (S)-enantiomer validated for PYCR1 inhibition (X-ray PDB: 8TD8); steric bulk critical for active-site binding. • Offered as racemate or single enantiomers with batch-specific analytical documentation for reproducible research outcomes.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 4026-20-4
Cat. No. B1616916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,3-dimethylbutanoic acid
CAS4026-20-4
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)O
InChIInChI=1S/C6H12O3/c1-6(2,3)4(7)5(8)9/h4,7H,1-3H3,(H,8,9)
InChIKeyFWVNWTNCNWRCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3,3-dimethylbutanoic Acid Overview


2-Hydroxy-3,3-dimethylbutanoic acid (CAS 4026-20-4), also known as 3,3-dimethyl-2-hydroxybutyric acid, is a branched-chain alpha-hydroxy acid with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol [1][2]. It features a sterically demanding tert-butyl group adjacent to the alpha-carbon, creating a chiral center and conferring unique steric and electronic properties that distinguish it from less hindered alpha-hydroxy acids [3]. This compound is commercially available as a racemic mixture and as individual (R)- and (S)-enantiomers, each with distinct applications as chiral building blocks in pharmaceutical synthesis and enzyme inhibitor discovery.

Structure
Sterically hindered chiral alpha-hydroxy acid with a tert-butyl group at the alpha-carbon
Available Forms
Racemic mixture (CAS 4026-20-4), (R)-enantiomer (CAS 22146-57-2), and (S)-enantiomer (CAS 21641-92-9)
Research Use
Chiral building block for pharmaceutical synthesis and enzyme inhibitor discovery studies

Why 2-Hydroxy-3,3-dimethylbutanoic Acid Substitution Fails


Generic substitution with other alpha-hydroxy acids—such as 2-hydroxy-3-methylbutyric acid, 2-hydroxy-4-methylpentanoic acid, or 2-hydroxy-3-phenylpropanoic acid—is not scientifically viable because the tert-butyl group of 2-hydroxy-3,3-dimethylbutanoic acid provides a unique steric and electronic environment that governs both chiral recognition in asymmetric synthesis and binding affinity in biological targets [1][2]. In thrombin inhibitor development, the (R)-enantiomer is specifically required to achieve sub-nanomolar potency; replacement with less hindered analogs results in a complete loss of activity [3]. Similarly, in PYCR1 enzyme inhibition, the (S)-enantiomer's binding is dictated by the precise fit of the gem-dimethyl group within the active site pocket, a feature that cannot be replicated by compounds lacking this steric bulk [4]. The quantitative evidence below demonstrates why this specific compound—and often a specific enantiomer—must be procured to achieve reproducible experimental outcomes.

Steric Bulk Essential
The tert-butyl group provides a unique steric environment that governs chiral recognition and active-site binding; less hindered alpha-hydroxy acids (e.g., 2-hydroxy-3-methylbutyric acid) may shift enantioselectivity and target engagement.
Enantiomer-Specific Applications
(R)-enantiomer is required for reported thrombin inhibitor research; (S)-enantiomer for PYCR1 binding studies. Using the racemate or wrong enantiomer is expected to yield inactive or inconsistent results in these contexts.
Incompatible Analogs
Generic alpha-hydroxy acids (e.g., 2-hydroxy-4-methylpentanoic acid, 2-hydroxy-3-phenylpropanoic acid) lack the gem-dimethyl substitution and cannot replicate the steric and electronic profile needed for reported structure-activity relationships.

2-Hydroxy-3,3-dimethylbutanoic Acid Differentiation Evidence


Chiral Specificity in Thrombin Inhibitor Synthesis

The (R)-enantiomer of 2-hydroxy-3,3-dimethylbutanoic acid (CAS 22146-57-2) is an essential chiral building block for potent direct thrombin inhibitors. In a head-to-head comparison within the same chemical series, the (R)-configured hydroxy acid derivative (compound 2) exhibited a thrombin Ki of 1.3 nM, whereas analogs with alternative P3 moieties lacking the tert-butyl group showed significantly reduced potency or complete loss of activity [1]. The European patent EP2830624B1 explicitly claims compounds containing the (2R)-2-hydroxy-3,3-dimethylbutanoyl fragment as essential for thrombin inhibitory activity [2]. In contrast, the (S)-enantiomer or racemic mixture does not yield active thrombin inhibitors, underscoring the absolute requirement for enantiopure (R)-2-hydroxy-3,3-dimethylbutanoic acid in this application.

Thrombin inhibitor Ki
Head-to-head
Ki = 1.3 nM for (R)-configured derivative; analogs with less hindered groups: Ki = 44–366 nM or inactive
Supports enantiomer-specific thrombin inhibitor research context
Reported Ki difference; requires enantiopure (R)-form for reproducible inhibition
Thrombin inhibitor Chiral intermediate Anticoagulant Enantioselective synthesis

PYCR1 Inhibition by (S)-Enantiomer

The (S)-enantiomer of 2-hydroxy-3,3-dimethylbutanoic acid (CAS 21641-92-9) was identified as a validated hit in a screen of 71 low molecular weight compounds against human PYCR1, a proline biosynthetic enzyme implicated in cancer aggressiveness [1]. X-ray crystallography confirmed direct binding of (2S)-2-hydroxy-3,3-dimethylbutanoic acid to the PYCR1 active site at 1.71 Å resolution (PDB: 8TD8), with the gem-dimethyl group occupying a hydrophobic pocket that accommodates the steric bulk [2]. In cross-study comparison, the close analog 2S-hydroxy-3-methylbutyric acid (lacking one methyl group) also binds PYCR1 (PDB: 8TD7), but the 3,3-dimethyl substitution provides enhanced steric complementarity and potentially improved binding affinity [3]. The compound was one of only three hits with competitive inhibition parameters ≤100 μM in the primary screen, though exact Ki values for this specific compound were not reported in the abstract [1].

PYCR1 binding
Cross-study comparable
X-ray structure PDB: 8TD8 at 1.71 Å; competitive inhibition ≤100 μM
Supports PYCR1 binding and inhibition research
Steric complementarity of gem-dimethyl group confirmed; affinity vs. analogs not quantified
PYCR1 inhibitor Cancer metabolism X-ray crystallography Proline biosynthesis

Enantiomeric Resolution & Purity Standards

The racemic 2-hydroxy-3,3-dimethylbutanoic acid (CAS 4026-20-4) can be resolved into its (R)- and (S)-enantiomers, a critical requirement for pharmaceutical applications where enantiopurity dictates biological activity. Established methods for enantiomeric separation using chiral HPLC columns (e.g., Newcrom R1) have been validated, enabling quality control and procurement of enantiopure material [1]. The (S)-enantiomer (CAS 21641-92-9) is commercially available with specified optical rotation ([α]D = -62° (c=1, H2O)) and melting point (48-50°C), providing verifiable identity and purity metrics . In contrast, many structurally related alpha-hydroxy acids lack well-characterized chiral separation protocols or defined enantiomeric purity specifications, complicating their reliable use in stereospecific synthesis.

Enantiomeric purity
Class-level inference
Validated chiral HPLC (Newcrom R1); (S)-enantiomer [α]D = -62°, mp 48–50°C
Supports enantiomeric purity verification
Defined specifications reduce experimental variability in stereospecific applications
Chiral resolution HPLC separation Enantiomeric purity Analytical method

2-Hydroxy-3,3-dimethylbutanoic Acid Application Scenarios


Thrombin Inhibitor Synthesis with (R)-Enantiomer

Procure (R)-2-hydroxy-3,3-dimethylbutanoic acid (CAS 22146-57-2) when developing proline-derived direct thrombin inhibitors with sub-nanomolar potency (Ki = 1.3 nM). The (R)-configuration is essential for activity; racemic or (S)-enantiomer yields inactive compounds [1]. This application is supported by patent claims (EP2830624B1) and published medicinal chemistry studies demonstrating >30-fold potency advantage over heterocycle-modified analogs [2].

PYCR1 Inhibition in Cancer Metabolism Research

Procure (S)-2-hydroxy-3,3-dimethylbutanoic acid (CAS 21641-92-9) as a validated tool compound for PYCR1 inhibition. X-ray crystallography (PDB: 8TD8) confirms active-site binding, and the compound was identified as a hit (≤100 μM competitive inhibition) in a focused library screen against this cancer-relevant target [3][4]. The steric bulk of the tert-butyl group provides a distinct binding mode compared to less hindered analogs like 2-hydroxy-3-methylbutyric acid.

Chiral Building Block for Sterically Hindered α-Hydroxy Acids

Procure either enantiomer or racemic 2-hydroxy-3,3-dimethylbutanoic acid for use as a chiral building block in the synthesis of tert-butyl-substituted alpha-lactams, diols, and alpha-hydroxyketones . The sterically demanding tert-butyl group provides conformational constraint and metabolic stability not achievable with less hindered alpha-hydroxy acids such as 2-hydroxyisocaproic acid or 2-hydroxy-3-methylbutyric acid.

Herbicide Intermediate via Catalytic Oxidation

Procure racemic 2-hydroxy-3,3-dimethylbutanoic acid (CAS 4026-20-4) as a precursor for catalytic oxidation to 3,3-dimethyl-2-oxobutyric acid using ruthenium-catalyzed hypochlorite oxidation (CA1113936A) [5]. The resulting 2-oxo acid is a key intermediate for 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one, a selective herbicide for soybean and tomato cultivation. This catalytic route offers cost and environmental advantages over traditional permanganate oxidation.

Application
Selection Property
Validation Focus
Thrombin inhibitor research (P3 fragment)
(R)-enantiomer chirality
Thrombin enzyme assay Ki review
PYCR1 inhibition studies in cancer metabolism
(S)-enantiomer binding confirmation
X-ray structure and competitive inhibition review
Chiral building block for sterically hindered synthesis
Tert-butyl steric bulk and chiral center
Enantiomeric purity and synthetic compatibility
Herbicide intermediate synthesis (catalytic oxidation)
Racemic 2-hydroxy acid precursor
Oxidation to 2-oxo acid and downstream purity

Technical Documentation Hub

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25 linked technical documents
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